Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: Structural Dynamics, Synthesis, and Mechanistic Toxicology
Phosphonic Acid, Ethyl-, p-Chlorophenyl Methyl Ester: Structural Dynamics, Synthesis, and Mechanistic Toxicology
Executive Summary
Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS: 33232-87-0) represents a highly specialized class of organophosphorus compounds. Characterized by a pentavalent phosphorus atom bonded to an ethyl group, a methoxy group, and a p-chlorophenoxy group, this mixed ester shares significant structural homology with both organophosphate pesticides and chemical warfare agents (CWAs). Consequently, it is strictly regulated under1 due to its potential utility as a precursor or simulant for nerve agents[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic methodology, and mechanistic toxicology.
Physicochemical and Structural Profiling
The molecule's architecture dictates its reactivity and biological activity. The ethyl group provides lipophilicity, facilitating membrane permeability, while the mixed ester configuration (methoxy and p-chlorophenoxy) creates an asymmetric phosphorus center with distinct leaving group abilities.
| Parameter | Value |
| IUPAC Name | Methyl p-chlorophenyl ethylphosphonate |
| CAS Registry Number | 33232-87-0 |
| Molecular Formula | C9H12ClO3P |
| Molecular Weight | 234.62 g/mol |
| Physical State | Liquid (typical for mixed alkylphosphonates) |
| CWC Classification | Schedule 2B04 |
Synthetic Methodology: Stepwise Nucleophilic Substitution
The synthesis of mixed phosphonate esters requires stringent control over reaction conditions to prevent symmetric esterification (e.g., forming dimethyl ethylphosphonate or bis(p-chlorophenyl) ethylphosphonate). As detailed in fundamental, the protocol relies on the sequential nucleophilic substitution of ethylphosphonic dichloride.
Protocol: Synthesis of Methyl p-Chlorophenyl Ethylphosphonate
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Preparation of the Monochloridate Intermediate :
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Causality : Ethylphosphonic dichloride is highly reactive. To ensure mono-substitution and prevent the formation of the diester, the reaction with methanol must be conducted at 0°C under an inert atmosphere (N2 or Ar).
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Procedure : Dissolve 1.0 equivalent of ethylphosphonic dichloride in anhydrous dichloromethane (DCM). Slowly add a mixture of 1.0 equivalent of anhydrous methanol and 1.0 equivalent of triethylamine (TEA) dropwise over 30 minutes at 0°C.
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Self-Validation : The formation of triethylamine hydrochloride (white precipitate) serves as an immediate visual indicator of reaction progress. 31P NMR of an aliquot should show a shift from ~45 ppm (dichloride) to ~35 ppm (monochloridate).
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Introduction of the Phenoxy Leaving Group :
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Causality : The p-chlorophenoxide anion is less nucleophilic than methoxide due to the electron-withdrawing chlorine atom. Therefore, this second substitution step requires a longer reaction time and can be performed at room temperature.
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Procedure : Filter the TEA-HCl salt under inert conditions. To the filtrate containing methyl ethylphosphonochloridate, add 1.0 equivalent of p-chlorophenol and 1.1 equivalents of TEA. Stir at room temperature for 2-4 hours.
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Self-Validation : A second precipitation of TEA-HCl confirms the substitution. Final 31P NMR should yield a single peak around 25-30 ppm, confirming the mixed ester formation.
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Stepwise nucleophilic substitution workflow for mixed phosphonate ester synthesis.
Mechanistic Toxicology: Acetylcholinesterase Inhibition
The biological activity of mixed alkylphosphonates is dictated by their ability to inhibit acetylcholinesterase (AChE). The mechanism is a classic example of suicide inhibition, heavily reliant on the structural motif of the molecule.
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Reversible Binding : The compound enters the active site gorge of AChE. The ethyl group provides hydrophobic interactions, while the P=O oxygen hydrogen-bonds with the oxyanion hole.
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Covalent Phosphorylation : The catalytic serine (Ser203 in human AChE) hydroxyl group attacks the electrophilic phosphorus center[2].
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Elimination of the Leaving Group : The p-chlorophenoxy group is expelled. Causality : The electron-withdrawing p-chloro substituent stabilizes the resulting phenoxide anion, making it a superior leaving group compared to the methoxy group. This differential leaving group ability ensures that the enzyme is phosphorylated with the methyl ethylphosphonyl moiety.
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Aging : The phosphorylated enzyme can undergo a secondary dealkylation (loss of the methoxy group via nucleophilic attack by a water molecule or adjacent residue), resulting in an irreversibly inhibited, negatively charged phosphonate-enzyme complex[2]. This "aged" complex cannot be reactivated by standard oxime antidotes (e.g., Pralidoxime).
Mechanistic pathway of AChE inhibition and subsequent aging by mixed phosphonate esters.
Analytical Characterization
To ensure the trustworthiness of the synthesized compound, rigorous analytical profiling is mandatory. As outlined in 3, the following spectroscopic signatures are expected[3]:
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31P NMR : A singlet in the region of 25-30 ppm (referenced to 85% H3PO4). The absence of peaks at 45 ppm or 35 ppm confirms complete conversion from the dichloride and monochloridate.
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1H NMR :
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Ethyl group: Multiplet at ~1.8-2.0 ppm (CH2, coupled to P and CH3) and a triplet at ~1.1 ppm (CH3).
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Methoxy group: Doublet at ~3.7 ppm (coupled to P).
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p-Chlorophenyl group: Two doublets in the aromatic region (7.1-7.4 ppm) showing an AA'BB' system.
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Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 234. The primary fragmentation involves the loss of the p-chlorophenoxy radical (m/z 127) leaving a phosphylium ion at m/z 107.
Regulatory Compliance and Handling
Due to its structural classification under Schedule 2B04 of the CWC, the synthesis, use, and transfer of Phosphonic acid, ethyl-, p-chlorophenyl methyl ester are subject to strict international declarations and inspections[1]. Handling must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with HEPA/carbon filtration. Decontamination of glassware and spills should be conducted using a 10% NaOH solution or household bleach (sodium hypochlorite), which rapidly hydrolyzes the ester bonds, neutralizing its toxicological potential.
References
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Title : Common names for CWC Chemicals Source : Department of Foreign Affairs and Trade (DFAT) URL :[Link]
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Title : ORGANOPHOSPHORUS (V) CHEMISTRY Source : Chemistry-Chemists URL :[Link]
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Title : Synthesis of Carbon-Phosphorus Bonds, Second Edition Source : Rushim URL :[Link]
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Title : Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry Source : ACS Publications URL :[Link]
